![molecular formula C8H14ClNO B6181062 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride CAS No. 2613386-03-9](/img/new.no-structure.jpg)
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride
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Overview
Description
3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol hydrochloride is a chemical compound characterized by its unique bicyclic structure and azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the azetidine ring. Key reaction conditions include the use of strong bases and specific catalysts to facilitate ring formation and functional group transformations.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted azetidines or bicyclic compounds.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core fused with an azetidine ring and a hydroxyl group. This unique structure contributes to its rigidity and three-dimensionality, making it an attractive scaffold for drug development and other synthetic applications. The molecular formula is C8H14ClNO, with a molecular weight of approximately 175.66 g/mol.
Medicinal Chemistry Applications
Drug Development Potential
The structural properties of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride enable it to act as a bioisostere , mimicking other biologically active compounds. This capability can enhance binding affinity and selectivity for various biological targets, making it a candidate for developing new pharmaceuticals, particularly those targeting resistant bacterial strains and viral infections.
Mechanism of Action
Preliminary studies indicate that the compound may interact with chemokine receptors, influencing cellular responses related to inflammation and immune modulation. Understanding these interactions is critical for assessing its therapeutic implications in treating diseases associated with inflammatory processes .
Synthetic Chemistry Applications
Reactivity and Transformations
The compound's azetidine moiety suggests potential for various chemical transformations typical of azetidine derivatives. These include:
- Oxidation : Using reagents like potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride or hydrogenation catalysts.
- Substitution Reactions : Nucleophilic substitutions at the azetidine ring or bicyclo[1.1.1]pentane core can modify the compound to enhance its properties or synthesize related compounds.
Case Study 1: Interaction Studies
Research focused on the interaction of this compound with specific biological targets has shown promising results in modulating immune responses. Studies indicate that this compound may exhibit anti-inflammatory properties through its action on chemokine receptors, suggesting its potential utility in developing therapies for inflammatory diseases .
Case Study 2: Synthesis Optimization
Efforts to optimize the synthesis of this compound have revealed various synthetic routes that can enhance yield and purity. Techniques such as carbene insertion into bicyclo[1.1.0]butanes have been explored, alongside cyclization reactions to introduce the azetidine ring effectively.
Mechanism of Action
The mechanism by which 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Azetidin-3-yl)-1,3-oxazolidin-2-one hydrochloride
3-(Azetidin-3-yl)benzonitrile hydrochloride
Azetidin-3-ylmethanol
Uniqueness: 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride stands out due to its bicyclic structure, which is less common among azetidine derivatives. This structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds.
Biological Activity
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula C8H14ClNO and a molecular weight of approximately 175.66 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various research applications. The structure includes an azetidine ring fused with a bicyclo[1.1.1]pentane core, providing a rigid framework that may influence its biological interactions.
Interaction with Biological Targets
Preliminary investigations suggest that this compound may interact with chemokine receptors, influencing cellular responses related to inflammation and immune modulation. Such interactions could position this compound as a candidate for developing therapeutics aimed at inflammatory diseases.
Synthesis
The synthesis of this compound can be approached through several methods involving azetidine derivatives and bicyclic frameworks. The synthetic routes typically involve:
- Formation of the Bicyclo[1.1.1]pentane Core : This can be achieved through carbene insertion or radical addition reactions.
- Introduction of the Azetidine Ring : Cyclization reactions using appropriate precursors are employed.
- Hydrochloride Salt Formation : The compound is converted to its hydrochloride form to enhance solubility.
Table: Biological Activity Comparison
Properties
CAS No. |
2613386-03-9 |
---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-3-7(4-8,5-8)6-1-9-2-6;/h6,9-10H,1-5H2;1H |
InChI Key |
TWFJBSATRFRVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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